G Protein-Biased Antagonism: A Functional Fingerprint Absent in Balanced 5-HT7 Antagonists
5-HT7R antagonist 1 free base is a G protein-biased antagonist, a functional profile not observed in the prototypical 5-HT7 antagonist SB-269970 or the clinical candidate JNJ-18038683. While SB-269970 and JNJ-18038683 are described as potent and selective antagonists , they are balanced antagonists that inhibit both G protein and β-arrestin pathways. In contrast, 5-HT7R antagonist 1 was specifically identified in a discovery campaign for G protein-biased ligands and functionally validated as such [1]. This bias is a key differentiator.
| Evidence Dimension | Functional Bias (Signaling Pathway Preference) |
|---|---|
| Target Compound Data | G protein-biased antagonist |
| Comparator Or Baseline | SB-269970, JNJ-18038683: Balanced antagonists (no reported bias) |
| Quantified Difference | Qualitative difference in functional selectivity profile |
| Conditions | Characterized via downstream signaling assays (cAMP and β-arrestin recruitment) |
Why This Matters
For scientists investigating the role of specific 5-HT7R signaling pathways, only a biased ligand can dissect G protein-mediated effects from β-arrestin-mediated effects.
- [1] Kim, J., et al. (2021). Discovery of G Protein-Biased Antagonists against 5-HT7R. ACS Chemical Neuroscience. View Source
